Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane
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Overview
Description
Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propenyl chain, which is further substituted with a trichloroethoxyethoxy group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Preparation Methods
The synthesis of Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane typically involves the reaction of triethylsilane with a suitable propenyl precursor that contains the trichloroethoxyethoxy substituent. The reaction conditions often require the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The compound can undergo substitution reactions where the trichloroethoxyethoxy group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane involves its interaction with molecular targets through its silane and propenyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Lacks the propenyl and trichloroethoxyethoxy groups, resulting in different reactivity and applications.
Trimethylsilyl derivatives: Have different alkyl groups attached to the silicon atom, leading to variations in chemical properties.
Vinylsilanes: Contain a vinyl group instead of a propenyl group, affecting their reactivity and potential applications. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
CAS No. |
62943-40-2 |
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Molecular Formula |
C13H25Cl3O2Si |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
triethyl-[3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-enyl]silane |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-5-19(6-2,7-3)10-8-9-17-12(4)18-11-13(14,15)16/h8,10,12H,5-7,9,11H2,1-4H3 |
InChI Key |
MRRIUYQGJOXPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=CCOC(C)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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